Azido-PEG4-Acrylate

説明

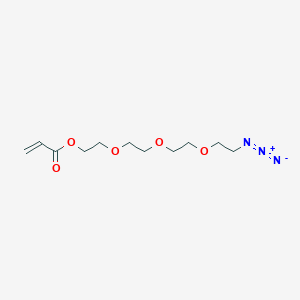

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O5/c1-2-11(15)19-10-9-18-8-7-17-6-5-16-4-3-13-14-12/h2H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGJOJDWYDGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164550 | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-09-8 | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Orthogonal Bioconjugation: The Technical Guide to Azido-PEG4-Acrylate

Executive Summary: The Dual-Functionality Advantage[2][3][4]

Azido-PEG4-Acrylate is a heterobifunctional linker that serves as a linchpin in modern materials science and drug delivery.[1][2][3][4] Its utility stems from its orthogonality : it possesses two distinct reactive termini that respond to mutually exclusive stimuli.[1][3]

-

The Acrylate Terminus: Participates in radical polymerization (e.g., hydrogel formation) or Michael-type addition with thiols.[1][3]

-

The Azide Terminus: Participates in bioorthogonal "Click Chemistry" (CuAAC or SPAAC), allowing the post-fabrication attachment of biomolecules without disrupting the polymer network.[1][3]

This guide provides a rigorous analysis of the physicochemical properties, reaction mechanisms, and validated protocols for utilizing Azido-PEG4-Acrylate in hydrogel synthesis and surface functionalization.[1][2][3]

Physicochemical Profile: Molecular Weight & Structure[1][2][5][6][7][8]

Precision in stoichiometry is critical for reproducibility.[1][3] A common pitfall in experimental design is assuming a generic molecular weight (MW) for "PEG4" linkers.[1][3]

The Core Specification

The theoretical structure of pure Azido-PEG4-Acrylate is defined by a specific atomic composition (

| Property | Value | Notes |

| IUPAC Name | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl prop-2-enoate | Defines the exact connectivity.[1][2][3][4] |

| Molecular Formula | Based on a pure PEG4 spacer without additional alkyl linkers.[1][2][3][4] | |

| Exact Mass | 273.1325 Da | Monoisotopic mass for MS calibration.[1][2][3][4] |

| Molecular Weight | 273.29 g/mol | Average weight for stoichiometric calculations.[1][2][3][4] |

| Physical State | Pale yellow oil or low-melting solid | Viscosity varies by temperature; often hygroscopic.[1][2][3][4] |

| Solubility | DMSO, DMF, DCM, Water | High water solubility due to the PEG spacer.[2][4] |

Vendor Variability Warning

Critical Insight: While the theoretical MW is 273.29 Da, commercial vendors often introduce short alkyl spacers (ethyl or propyl groups) between the PEG chain and the functional groups to enhance stability.[1][3]

-

Example Variation: Some "Azido-PEG4-Acrylate" products have an MW of ~358 Da due to additional ester/amide linkages.[1][2][3][4]

-

Actionable Advice: Always verify the specific MW on the Certificate of Analysis (CoA) for your batch before calculating molar equivalents. Do not rely on the generic name.

Mechanism of Action: Orthogonal Reactivity Map

The power of this molecule lies in its ability to undergo two distinct reactions without cross-interference.[1][3]

The Reactivity Logic[1][4]

-

Step A (Scaffold Formation): The acrylate group is consumed during photopolymerization (e.g., with PEG-Diacrylate) to lock the molecule into a solid hydrogel matrix.[1][3] The azide group remains inert during this radical process.[1][3]

-

Step B (Functionalization): The pendant azide groups are then available for "Click" conjugation with alkyne-tagged ligands (peptides, RGD sequences, fluorophores).[1][3]

Figure 1: Orthogonal reactivity pathways. The acrylate builds the structure; the azide decorates it.[1][4]

Validated Protocol: In Situ Hydrogel Functionalization

This protocol describes the synthesis of a PEG-Diacrylate (PEGDA) hydrogel "doped" with Azido-PEG4-Acrylate to create a click-reactive scaffold.[1][2][3][4]

Materials Required[1][2][3][9][10][11]

-

Base Polymer: PEG-Diacrylate (PEGDA), MW 3.4 kDa or 10 kDa.[1][3]

-

Functional Linker: Azido-PEG4-Acrylate (MW ~273.29 Da).[1][2][3][4][6][5]

-

Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for 405nm curing, or Irgacure 2959 for 365nm.[1][2][3]

-

Ligand: DBCO-tagged RGD peptide (for cell adhesion).

Step-by-Step Workflow

Step 1: Pre-Polymer Solution Prep Dissolve PEGDA in PBS to a final concentration of 10% (w/v).[1][3]

Step 2: Doping with Azido-Linker Add Azido-PEG4-Acrylate to the solution.[1][2][3][4] The concentration depends on the desired ligand density.[1][3]

-

Note: High concentrations (>5 mM) may disrupt network formation due to chain termination (since it is mono-acrylate).[1][3]

Step 3: Photopolymerization Add LAP photoinitiator (0.05% w/v final).[1][3] Pipette solution into a mold (e.g., between glass slides with 1mm spacers). Expose to UV/Blue light (10–20 mW/cm²) for 2–5 minutes.[1][3]

Step 4: Washing Wash the hydrogel 3x with PBS to remove unreacted monomers and initiator.[1][3]

Step 5: Click Conjugation Incubate the hydrogel with the DBCO-peptide (1.5 molar excess relative to Azide) in PBS for 4–12 hours at room temperature.[1][3]

-

Mechanism:[1][2][7] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4] No copper catalyst is needed, preserving cell viability.[1][3]

Figure 2: Experimental workflow for creating bio-functionalized hydrogels.

Quality Control & Troubleshooting

Trustworthiness in data requires rigorous QC.[1][3]

Verifying Molecular Weight & Purity[1][2][3][4]

-

H-NMR (DMSO-d6): Look for the characteristic acrylate double bond protons at

5.8–6.4 ppm.[1][2][3][4] The PEG backbone appears as a large multiplet at -

FTIR: The Azide group (

) provides a distinct, strong diagnostic peak at ~2100 cm⁻¹ .[1][3] This is the "gold standard" for confirming the linker's integrity before use.

Storage & Stability[1][2][4]

-

Light Sensitivity: Azides are photostable under ambient light but degrade under strong UV.[1][3] Store in amber vials.

-

Polymerization Risk: Acrylates can spontaneously polymerize.[1][3] Store at -20°C. Vendors often add a stabilizer (e.g., MEHQ); if your application is extremely sensitive to radical scavengers, you may need to run the linker through an inhibitor-removal column.[1][3]

References

-

PubChem. Azido-PEG4-Acrylate Compound Summary (CID 77078233).[1][2][3] National Library of Medicine.[1][3] [Link]

-

Sano, K., et al. (2013). "Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes."[1][3][8] Bioconjugate Chemistry, 24(5), 811-816.[1][3][5][8] [Link]

Sources

- 1. Azido-dPEG 4-NHS ester 944251-24-5 [sigmaaldrich.com]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. Azido-PEG4-Acrylate | C11H19N3O5 | CID 77078233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azide | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. glycomindsynth.com [glycomindsynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Azido-PEG4-acrylate - Immunomart [immunomart.com]

The Stability Paradox: A Technical Guide to Azido-PEG4-Acrylate

Topic: Storage and Stability of Azido-PEG4-Acrylate Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Molecule in Tension

Azido-PEG4-Acrylate is a high-value heterobifunctional crosslinker essential for "Click Chemistry" (CuAAC/SPAAC) and Michael addition reactions. Its utility lies in its dual reactivity, but this same duality creates a significant storage challenge.

The molecule exists in a state of chemical tension :

-

The Azide (

): Generally stable but susceptible to photolytic decomposition and shock (though mitigated by the PEG chain). -

The Acrylate (

): Thermodynamically unstable, prone to spontaneous free-radical polymerization and hydrolytic cleavage of the ester bond. -

The PEG Spacer: Highly hygroscopic, acting as a moisture magnet that accelerates ester hydrolysis.

This guide provides a self-validating system for maintaining reagent integrity, moving beyond simple "store at -20°C" instructions to explain the mechanistic reasons for failure and how to prevent them.

The Degradation Matrix: Mechanisms of Failure

To preserve Azido-PEG4-Acrylate, one must understand its three primary failure modes.

The Acrylate Polymerization Risk

Acrylates polymerize via a free-radical mechanism. This can be initiated by heat (thermal auto-initiation) or light. Commercial preparations often contain trace inhibitors like MEHQ (4-methoxyphenol).

-

The Oxygen Paradox: MEHQ requires trace dissolved oxygen to form the stable phenoxy radical that inhibits polymerization. However, storing the reagent under ambient atmosphere introduces moisture.

-

The Solution: At -20°C, thermal initiation is kinetically negligible. Therefore, moisture exclusion takes precedence over oxygen presence.

Hydrolytic Cleavage

The ester linkage connecting the acrylate to the PEG chain is the "Achilles' heel." Water, drawn in by the hygroscopic PEG, attacks the carbonyl carbon.

-

Result: Cleavage into Acrylic Acid and Azido-PEG4-Alcohol, rendering the molecule useless for crosslinking.

Photolytic Decomposition

While organic azides are reasonably stable, exposure to UV or strong visible light can trigger the release of nitrogen gas (

Visualization: The Stability Logic Map

The following diagram illustrates the causal relationships between environmental stressors and chemical failure.

Figure 1: Causal pathways of Azido-PEG4-Acrylate degradation. Red nodes indicate environmental threats; yellow nodes indicate chemical mechanisms; black nodes indicate irreversible failure.

The Gold Standard Storage Protocol

This protocol is designed to maximize shelf life (typically 12+ months) by mitigating the risks identified above.

Primary Storage Conditions

| Parameter | Specification | Mechanistic Rationale |

| Temperature | -20°C (± 5°C) | Arrests thermal polymerization; significantly slows hydrolysis kinetics. |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces humid air. Prevents oxidative degradation of the PEG chain. |

| Container | Amber Glass Vial | Blocks UV/Vis light to prevent azide photolysis and acrylate photo-initiation. |

| Closure | Teflon-lined Screw Cap | Ensures an airtight seal; Parafilm is recommended as a secondary barrier. |

| Desiccation | Required | Store the vial inside a secondary container (jar/bag) with active silica gel. |

Handling & Thawing: The "Danger Zone"

The most critical moment in the reagent's life is the transition from -20°C to room temperature. Opening a cold vial condenses atmospheric water directly into the hygroscopic reagent, triggering immediate hydrolysis.

Protocol:

-

Remove vial from freezer.

-

DO NOT OPEN. Place the vial in a desiccator or on the benchtop.

-

Wait 30–45 minutes until the vial feels ambient to the touch.

-

Wipe the outside of the vial to remove external condensation.

-

Open, dispense quickly, and purge headspace with Argon before resealing.

Figure 2: Safe handling workflow to prevent condensation-induced hydrolysis.

Quality Control: Self-Validating Systems

Before committing this reagent to a complex bioconjugation, validate its integrity.

Visual Inspection

-

Pass: Clear to slightly off-white oil or low-melting solid.

-

Fail: Cloudy, viscous gel, or presence of white precipitate (indicates polymerization).

1H-NMR Validation (The Truth Source)

NMR is the only definitive method to confirm both acrylate and azide integrity. Dissolve ~5mg in

| Functional Group | Chemical Shift ( | Diagnostic Signal | Failure Indicator |

| Acrylate (Vinyl) | 5.8 – 6.4 ppm | Three distinct multiplets (dd). | Disappearance or broadening (Polymerization). |

| Ester Linkage | ~4.2 – 4.3 ppm | Triplet ( | Shift to ~3.7 ppm (Hydrolysis -> Alcohol). |

| PEG Backbone | 3.6 ppm | Large singlet/multiplet. | (Reference peak). |

| Azide Alpha-H | ~3.4 ppm | Triplet ( | Shift or loss indicates degradation. |

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 5% Methanol in Dichloromethane (DCM).

-

Visualization:

-

UV (254 nm): Acrylate absorbs weakly.

-

Stain: KMnO4 (stains acrylate alkene) or Ninhydrin (negative, no amines).

-

-

Result: A single spot indicates purity. A streak at the baseline usually indicates polymerized material or hydrolyzed acrylic acid.

Troubleshooting & FAQs

Q: Can I store the reagent in water or buffer? A: No. Acrylate esters hydrolyze in water, especially at pH > 8.0. Prepare aqueous solutions immediately before use.[1] If stock solutions are necessary, use anhydrous DMSO or DMF and store at -20°C for no more than 1-2 weeks.

Q: The reagent has solidified. Is it ruined? A: Not necessarily. Azido-PEG4-Acrylate has a melting point near room temperature. If it melts back to a clear oil upon warming to 25°C, it is likely fine. If it remains solid or cloudy at 25°C, it has polymerized.

Q: I don't have Argon. Can I use Nitrogen? A: Yes. Any dry, inert gas is preferable to ambient air. If neither is available, ensure the container is minimal in size (less headspace) and tightly sealed with Parafilm inside a desiccator.

References

-

Click Chemistry Tools. Storage and Handling of Azide Reagents. Technical Support Documents.[2][3] [Link]

-

Agrawal, A., et al. (2018). Kinetic Stability of Acrylates in Bioconjugation. Bioconjugate Chemistry.[4] (General reference on acrylate hydrolysis rates).

-

Stanford Environmental Health & Safety. Information on Azide Compounds.[Link]

Sources

Strategic Utilization and Safety Protocols for Azido-PEG4-Acrylate in Bioconjugation

Executive Summary: The Heterobifunctional Advantage

Azido-PEG4-Acrylate (CAS: 1807539-09-8) represents a critical class of heterobifunctional crosslinkers that bridge the gap between structural material science and bio-orthogonal chemistry. Unlike homobifunctional reagents (e.g., PEG-Diacrylate), this molecule possesses two distinct "handles" with non-overlapping reactivity profiles:

-

The Acrylate Terminus: Enables free-radical polymerization or thiol-Michael addition, allowing the molecule to be incorporated into hydrogel backbones or polymer chains.

-

The Azide Terminus: Remains chemically inert during polymerization (under standard conditions), serving as a latent anchor for subsequent "Click Chemistry" reactions (CuAAC or SPAAC).

This guide synthesizes the Safety Data Sheet (SDS) parameters with field-proven experimental protocols to ensure both researcher safety and experimental success.

Chemical Identity & Physical Properties[1]

The selection of a PEG4 (tetraethylene glycol) spacer is intentional. Shorter spacers often lead to steric hindrance, preventing the azide from accessing its target alkyne. Longer spacers can introduce unnecessary flexibility or "floppiness," reducing reaction entropy. PEG4 is the "Goldilocks" length for most surface modification applications.

Table 1: Technical Specifications

| Property | Specification | Context/Implication |

| Chemical Name | Azido-PEG4-Acrylate | N/A |

| CAS Number | 1807539-09-8 | Unique identifier for regulatory tracking.[1][2] |

| Formula | C/N Ratio: 3.66 (See Safety Section). | |

| Molecular Weight | 273.29 Da | Low MW facilitates rapid diffusion in hydrogels. |

| Solubility | DMSO, DMF, DCM, Water | Water solubility allows for solvent-free bio-applications. |

| Appearance | Colorless to pale yellow oil | Discoloration indicates polymerization or oxidation. |

| Storage | -20°C, Desiccated, Dark | Critical: Acrylates self-polymerize with heat/light. |

Critical Safety Framework (The Expanded SDS)

Handling Azido-PEG4-Acrylate requires navigating two distinct hazard classes: the instability of acrylates and the energetic potential of azides.

The "Rule of Six" and Azide Safety

Organic azides can be explosive.[3][4][5] A standard safety heuristic is the C/N Ratio :

-

Ratio:

Verdict: The molecule is thermodynamically stable under standard conditions. However, the following Immutable Safety Laws apply:

-

No Metal Spatulas: Azides can react with transition metals (Copper, Lead) to form shock-sensitive metal azides. Use plastic or ceramic tools.

-

No Halogenated Solvents: Do not use DCM or Chloroform if sodium azide was used in a precursor step, as di/tri-azidomethane can form.[4][5] (Safe for the purified reagent, but a good habit to avoid).

-

Cold Chain: Acrylates require inhibitors (e.g., MEHQ) to prevent spontaneous polymerization. These inhibitors require dissolved oxygen to function. Do not store under pure Nitrogen/Argon for years; the inhibitor may fail.

Workflow Logic & Safety Diagram

Figure 1: Critical handling workflow. Note the visual check for polymerization (yellowing/solidification) before use.

Mechanistic Pathways & Experimental Logic

The utility of Azido-PEG4-Acrylate lies in its ability to undergo orthogonal reactions.

-

Pathway A (Acrylate): Radical Polymerization. Initiated by light (photoinitiator) or heat (APS/TEMED). This locks the molecule into a physical structure (e.g., a hydrogel).

-

Pathway B (Azide): Click Chemistry.[6] The azide group survives the radical polymerization, leaving the hydrogel surface "decorated" with reactive sites. These can then be clicked to Alkyne-tagged peptides, DNA, or fluorophores.

Figure 2: Dual-mechanistic pathway. The acrylate integrates into the material, while the azide remains available for bio-functionalization.

Validated Experimental Protocol

Protocol: Post-Polymerization Functionalization of Hydrogels

Objective: Create a hydrogel scaffold and subsequently attach a fluorescent RGD peptide.

Phase 1: Hydrogel Formation (The Scaffold)

Reagents: GelMA (Gelatin Methacryloyl), Azido-PEG4-Acrylate (1 mM), LAP (Photoinitiator).

-

Preparation: Dissolve GelMA (5% w/v) and LAP (0.25% w/v) in PBS.

-

Doping: Add Azido-PEG4-Acrylate to the solution at a final concentration of 1 mM.

-

Expert Insight: We keep the concentration low (1 mM) to prevent the azide from disrupting the structural integrity of the gel.

-

-

Crosslinking: Pipette solution into a mold and expose to 405 nm light (10 mW/cm²) for 60 seconds.

-

Result: The acrylate group of the Azido-PEG4-Acrylate copolymerizes with GelMA. The Azide group is now tethered to the gel matrix.

-

Phase 2: Click Functionalization (The Decoration)

Reagents: DBCO-tagged RGD Peptide (Dibenzocyclooctyne-RGD).

-

Wash: Rinse the hydrogel 3x with PBS to remove unreacted monomers.

-

Reaction: Incubate the hydrogel in a solution of DBCO-RGD (50 µM) in PBS for 30 minutes at 37°C.

-

Why DBCO? This is Copper-Free Click Chemistry (SPAAC). Copper is cytotoxic and should be avoided in cell-laden gels.

-

-

Validation: Wash 3x with PBS. If the RGD peptide has a fluorophore, image under a confocal microscope.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Gel fails to cure | Oxygen Inhibition | Acrylates are sensitive to |

| Precipitation | Solubility Limit | PEG4 is soluble, but high concentrations (>10 mM) in pure water may aggregate. Add 10% DMSO. |

| Low Click Efficiency | Steric Hindrance | The azide might be buried inside the gel mesh. Use a longer spacer (PEG8) or increase porosity. |

| Cell Death | Copper Toxicity | If using CuAAC (Copper-catalyzed click), switch to SPAAC (DBCO/BCN) reagents. |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[5][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

PubChem. (n.d.).[8] Compound Summary: Azido-PEG4-Acrylate (CID 77078233). National Library of Medicine. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). General Protocol for CuAAC Click Chemistry. Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. echemi.com [echemi.com]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. ucd.ie [ucd.ie]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. Azido-PEG4-Acrylate | C11H19N3O5 | CID 77078233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of Azide-Functionalized Hydrogels via Azido-PEG4-Acrylate Co-Polymerization

Introduction: Decoupling Mechanics from Biology

In advanced tissue engineering and drug delivery, the ability to independently tune the mechanical stiffness of a scaffold and its biochemical ligand density is paramount. Traditional hydrogel functionalization often compromises network integrity.

Azido-PEG4-Acrylate serves as a critical heterobifunctional monomer in this context. It enables a dual-stage fabrication strategy :

-

Structural Formation (Stage I): The acrylate terminus participates in radical photopolymerization (typically with a bulk crosslinker like PEG-Diacrylate) to form the physical network.

-

Bio-orthogonal Functionalization (Stage II): The azide (

) terminus remains chemically inert during photopolymerization but is available for highly specific, copper-free "Click" chemistry (SPAAC) with DBCO- or BCN-tagged molecules post-fabrication.

This protocol details the synthesis of a dimensionally stable PEG-based hydrogel decorated with pendant azide groups, ready for cytocompatible ligand attachment.

Chemical Basis & Mechanism

The success of this protocol relies on the orthogonality of the two reaction types employed.

Reaction Mechanics

-

Acrylate Polymerization (Chain-Growth): Upon exposure to UV/Visible light, the photoinitiator (LAP) generates free radicals. These radicals attack the acrylate double bond on both the bulk PEGDA crosslinker and the Azido-PEG4-Acrylate monomer. This locks the azide into the hydrogel mesh without chemically altering it.

-

SPAAC Functionalization (Step-Growth): Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes the potential energy stored in a strained cyclooctyne ring (e.g., DBCO). When introduced to the azide-laden gel, the ring collapses into a stable triazole linkage. This reaction occurs spontaneously in aqueous buffer at 37°C, requiring no toxic catalysts.

Chemical Pathway Diagram

Figure 1: Chemical workflow transforming liquid precursors into a bio-functionalized scaffold. The Azido-PEG4-Acrylate is incorporated during the light-mediated step, serving as the anchor for subsequent DBCO-ligand attachment.

Materials & Equipment

Reagents

| Component | Specification | Role |

| Azido-PEG4-Acrylate | >95% Purity, MW ~300-400 Da | Functional Monomer |

| PEG-Diacrylate (PEGDA) | MW 3.4 kDa - 10 kDa | Structural Crosslinker |

| LAP Photoinitiator | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | Radical Initiator (Cytocompatible) |

| PBS | 1X, pH 7.4 | Solvent |

| DBCO-Ligand | e.g., DBCO-RGD or DBCO-Fluorophore | Functional Molecule |

Equipment

-

Photopolymerization Light Source: 365 nm (UV) or 405 nm (Visible). Intensity: 5–10 mW/cm².

-

Molds: PDMS punch molds or sterile syringe tips (cut-off).

-

Pipettes: P10, P200, P1000.

Experimental Protocol

Protocol A: Hydrogel Scaffold Formation

Objective: Synthesize a 10% (w/v) PEGDA hydrogel containing 1 mM accessible Azide groups.

-

Stock Solution Preparation:

-

PEGDA Stock (20% w/v): Dissolve 200 mg PEGDA in 1 mL PBS. Vortex until clear.

-

Azide Stock (100 mM): Dissolve Azido-PEG4-Acrylate in PBS (e.g., 3.5 mg in 100 µL, depending on exact MW).

-

LAP Stock (0.5% w/v): Dissolve 5 mg LAP in 1 mL PBS. Filter sterilize (0.22 µm) if using for cell culture.

-

-

Pre-Polymer Mixing: Combine the following in a microcentrifuge tube to create 1 mL of final gel solution:

-

PEGDA Stock: 500 µL (Final: 10% w/v)

-

Azide Stock: 10 µL (Final: 1 mM)

-

LAP Stock: 100 µL (Final: 0.05% w/v)

-

PBS: 390 µL (To reach volume)

-

Note: Gently pipette to mix. Do not vortex vigorously to avoid oxygen entrapment.

-

-

Casting:

-

Pipette 50 µL of the mixture into PDMS molds (circular, 5mm diameter).

-

Critical: If oxygen inhibition is observed (tacky surface), cover the mold with a glass coverslip to exclude air.

-

-

Photocrosslinking:

-

Expose to 365nm or 405nm light at 10 mW/cm².

-

Duration: 2–5 minutes. Gelation should be visible within 30 seconds.

-

-

Washing:

-

Remove gels from molds.

-

Wash 3x with sterile PBS (10 mins per wash) to remove unreacted monomer and photoinitiator.

-

Protocol B: Post-Gel Functionalization (SPAAC)

Objective: Attach a fluorescent or bioactive ligand to the azide handles.

-

Ligand Preparation:

-

Prepare a solution of DBCO-Ligand (e.g., DBCO-Cy5 or DBCO-RGD) in PBS.

-

Stoichiometry: Use a 1.5x molar excess relative to the theoretical azide content if maximum labeling is desired. For 1 mM azide gels, use 1.5 mM DBCO solution.

-

-

Incubation:

-

Submerge the hydrogel discs in the DBCO solution.

-

Incubate at 37°C for 30–60 minutes on an orbital shaker.

-

Note: No catalyst is required.[1]

-

-

Quenching & Washing:

-

Remove the DBCO solution.

-

Wash gels extensively (4x 15 mins) with PBS to diffuse out unbound ligand.

-

Validation: If using a fluorophore, image via confocal microscopy. If using RGD, proceed to cell seeding.

-

Experimental Workflow Diagram

Figure 2: Step-by-step operational workflow for generating bio-orthogonal hydrogels.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Gelation / Tacky Surface | Oxygen Inhibition | Acrylates are sensitive to |

| Low Functionalization Efficiency | Steric Hindrance | The mesh size may be too small. Reduce PEGDA concentration (e.g., from 10% to 5%) or use higher MW PEGDA (e.g., 10 kDa) to increase pore size. |

| Cell Death (if encapsulating) | Radical Toxicity | Reduce UV exposure time. Ensure LAP is used (absorbs at 405nm) rather than Irgacure 2959 (requires cytotoxic UV-B). |

| High Swelling | Low Crosslink Density | Increase PEGDA concentration. Note that Azido-PEG4-Acrylate is a mono-acrylate and acts as a chain terminator; too much will reduce network integrity. |

References

-

Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-Diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.[2][1][3][4][5][6] Link

-

DeForest, C. A., & Anseth, K. S. (2011). "Cytocompatible Click-based Hydrogels with Dynamically Tunable Properties." Nature Chemistry. Link

-

Lin, C. C., et al. (2011). "PEG Hydrogels Formed by Thiol-Ene Photo-Click Chemistry and Their Effect on the Formation and Recovery of Insulin-Secreting Cell Spheroids." Biomaterials.[2][1][3][4][5][6] Link

-

Jiang, Y., et al. (2014). "Click Hydrogels, Microgels and Nanogels: Emerging Platforms for Drug Delivery and Tissue Engineering." Biomaterials.[2][1][3][4][5][6] Link

Sources

- 1. Click Chemistry-Based Hydrogels for Tissue Engineering | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Precision Cell Surface Engineering: The Azido-PEG4-Acrylate Interface

Application Note & Protocol Guide | Doc ID: AN-AZPEG-04

Executive Summary

Azido-PEG4-Acrylate is a heterobifunctional crosslinker designed for the robust, modular engineering of cell surfaces. Unlike traditional conjugation reagents, this molecule bridges the gap between stability and reactivity. It features an acrylate moiety (Michael acceptor) for stable anchoring to cell surface thiols and an azide moiety (

This guide details the application of Azido-PEG4-Acrylate for introducing clickable handles onto live cell surfaces. It prioritizes the Thiol-Acrylate Michael Addition over maleimide chemistries due to the superior hydrolytic stability of the resulting thioether bond, ensuring long-term retention of surface modifications in complex biological media.

Scientific Mechanism & Rationale

The "Anchor-and-Hook" Strategy

The utility of Azido-PEG4-Acrylate relies on a two-step "Anchor-and-Hook" mechanism that decouples surface attachment from functional payload delivery.

-

The Anchor (Acrylate): The acrylate group reacts with free sulfhydryl (-SH) groups on cell surface proteins (e.g., cysteines) via a Michael addition.

-

Expert Insight: While Maleimides react faster, they are prone to retro-Michael exchange (instability) in the presence of serum albumin. Acrylates form a stable thioether linkage that resists hydrolysis, making them superior for longitudinal studies (e.g., cell tracking over days).

-

-

The Spacer (PEG4): A 4-unit Polyethylene Glycol spacer provides aqueous solubility and reduces steric hindrance, projecting the azide group away from the glycocalyx.

-

The Hook (Azide): The exposed azide reacts specifically with strained alkynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction is copper-free and bioorthogonal, preserving cell viability.

Pathway Visualization

The following diagram illustrates the sequential modification workflow.

Caption: Workflow for converting surface thiols into bioorthogonal azide handles using Azido-PEG4-Acrylate.

Comparative Analysis: Acrylate vs. Alternatives

Choosing the right anchor chemistry is critical for experimental success.

| Feature | Acrylate (Azido-PEG4-Acrylate) | Maleimide (Azido-PEG4-Maleimide) | NHS Ester (Azido-PEG4-NHS) |

| Target Group | Free Thiols (-SH) | Free Thiols (-SH) | Primary Amines (-NH2) |

| Reaction Speed | Slow (1–2 hours) | Fast (15–30 mins) | Fast (15–30 mins) |

| Bond Stability | High (Permanent) | Moderate (Ring hydrolysis/Exchange) | High (Amide bond) |

| Selectivity | High for Cysteine | High for Cysteine | Low (Reacts with all Lysines) |

| Toxicity Risk | Moderate (GSH depletion if excess) | Low | Low |

| Best Use Case | Long-term tracking, in vivo studies | Rapid, short-term labeling | General fixation/labeling |

Detailed Experimental Protocols

Materials Required

-

Azido-PEG4-Acrylate: (Store at -20°C, protect from light).

-

Reaction Buffer: PBS (pH 7.4) or HEPES (pH 8.0). Note: Slightly basic pH (8.0) accelerates the acrylate-thiol reaction.

-

DBCO-Reagent: DBCO-Fluorophore (e.g., DBCO-Cy5) or DBCO-Biotin.

-

Cell Line: Adherent or suspension cells (e.g., HeLa, Jurkat).

-

Optional: Traut’s Reagent (2-Iminothiolane) to increase surface thiol density.

Protocol A: Surface Azide-Tagging (The Anchor)

Objective: Covalently attach the linker to cell surface thiols.

-

Cell Preparation:

-

Harvest cells (

cells/mL). -

Wash 2x with warm PBS to remove serum proteins (Serum albumin contains thiols that will scavenge the reagent).

-

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Azido-PEG4-Acrylate in dry DMSO.

-

Dilute to a working concentration of 100 µM – 500 µM in pH 8.0 PBS/HEPES.

-

Optimization: Acrylates react slower than maleimides; a higher concentration (200-500 µM) drives the reaction to completion.

-

-

Incubation:

-

Resuspend cells in the working solution.

-

Incubate for 60–90 minutes at 37°C or Room Temperature with gentle rotation.

-

Critical: Do not exceed 2 hours to avoid intracellular depletion of Glutathione (GSH).

-

-

Washing:

-

Centrifuge (300 x g, 5 min) and remove supernatant.

-

Wash 3x with PBS + 1% BSA. The BSA helps scavenge any unreacted acrylate monomer.

-

Protocol B: Functionalization via SPAAC (The Hook)

Objective: Attach the payload to the azide-tagged cells.

-

Labeling:

-

Resuspend azide-labeled cells in PBS.

-

Add 20–50 µM DBCO-Payload (e.g., DBCO-Cy5).

-

-

Incubation:

-

Incubate for 30–45 minutes at Room Temperature (protect from light).

-

Note: No copper catalyst is required.

-

-

Final Wash & Analysis:

-

Wash cells 3x with PBS.

-

Analyze via Flow Cytometry or Confocal Microscopy.

-

Troubleshooting & Optimization System

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Low surface thiol density. | Pre-treat with Traut's Reagent: Incubate cells with 10 µM Traut's reagent for 10 min to convert surface amines to thiols before adding Azido-PEG4-Acrylate. |

| Low Signal Intensity | pH too low. | Acrylates require basic activation. Ensure Reaction Buffer is pH 8.0 . |

| High Cell Toxicity | Intracellular GSH depletion. | Reduce Azido-PEG4-Acrylate concentration to <100 µM or reduce incubation time to 45 mins. |

| High Background | Non-specific DBCO binding. | Perform a "Mock" control (Cells + DBCO only) to gate background. Wash with 1% BSA. |

References

-

Sano, K., et al. (2013).[1] "Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes."[1] Bioconjugate Chemistry.

-

Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials.

-

Agard, N. J., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.

-

BroadPharm. (n.d.).[2] "Azido-PEG4-Acrylate Product Data & Properties." BroadPharm Product Catalog.

-

Click Chemistry Tools. (n.d.). "SPAAC Labeling Protocol for Cell Surface Engineering." Technical Support Protocols.

Sources

Application Note: Dual-Mode Functionalization of Hydrogels via SPAAC using Azido-PEG4-Acrylate

Abstract

This technical guide details the application of Azido-PEG4-Acrylate as a heterobifunctional monomer for engineering bioorthogonal hydrogel scaffolds. Unlike traditional conjugation methods that risk protein denaturation or non-specific binding, this protocol leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1] This copper-free "click" chemistry allows for the post-fabrication functionalization of hydrogels with labile biological ligands (growth factors, peptides, antibodies) in the presence of live cells, ensuring high viability and precise spatial control.

Chemical Logic & Mechanism

The utility of Azido-PEG4-Acrylate lies in its orthogonal reactivity. It serves as a bridge between structural polymer chemistry and bio-conjugation.

The Heterobifunctional Design

-

Acrylate Terminus (Structural Integration): The acrylate group (

) participates in free-radical polymerization (photopolymerization or chemical initiation). This allows the molecule to copolymerize directly into the backbone of a hydrogel (e.g., PEG-Diacrylate, Gelatin Methacryloyl) during the initial fabrication step. -

PEG4 Spacer (Solubility & Kinetics): The tetra-ethylene glycol linker (~16 Å) provides critical hydrophilicity. It extends the reactive azide away from the polymer backbone, reducing steric hindrance and increasing the reaction rate (

) during the subsequent click step. -

Azide Terminus (Bioorthogonal Handle): The azide group (

) is chemically inert to biological functional groups (amines, thiols, carboxyls) and oxygen. It reacts exclusively with strained cyclooctynes (e.g., DBCO, BCN) via SPAAC.[2]

The Reaction: SPAAC

The mechanism involves a [3+2] cycloaddition between the azide and a strained alkyne (typically Dibenzocyclooctyne, DBCO).[2] The release of ring strain (~18 kcal/mol) drives the reaction forward without the need for toxic copper catalysts (

Key Material Parameters

| Parameter | Specification | Significance |

| Molecule Name | Azido-PEG4-Acrylate | Heterobifunctional crosslinker/monomer.[3] |

| Molecular Weight | ~273.29 Da | Small enough to minimize disruption of gel mechanics. |

| Spacer Length | PEG4 (~16 Å) | Optimal balance: reduces steric hindrance without entropic folding. |

| Solubility | Water, DMSO, DMF, MeOH | Highly compatible with aqueous cell culture media. |

| Reactive Partner | DBCO, BCN, Cyclooctyne | Strained alkynes required for copper-free click.[2] |

| Reaction Kinetics | Fast enough for biological timescales (minutes to hours). | |

| Stability | Light sensitive (Acrylate) | Store dark at -20°C. Avoid reducing agents (e.g., DTT) with Azides. |

Experimental Workflow Visualization

The following diagram illustrates the two-phase process: Phase 1 (Scaffold Fabrication) and Phase 2 (Bio-Functionalization).

Caption: Workflow showing the incorporation of Azido-PEG4-Acrylate into a hydrogel backbone followed by post-gelation modification via SPAAC chemistry.

Detailed Protocols

Protocol A: Synthesis of "Clickable" Hydrogels

Objective: To create a PEG-based hydrogel with pendant azide groups available for future conjugation.

Reagents:

-

PEG-Diacrylate (PEGDA, MW 3.4 kDa or 10 kDa)

-

Azido-PEG4-Acrylate (Stock: 100 mM in DMSO)

-

Photoinitiator (e.g., LAP or Irgacure 2959)

-

PBS (Phosphate Buffered Saline, pH 7.4)

Procedure:

-

Prepare Pre-polymer Solution:

-

Dissolve PEGDA in PBS to a final concentration of 10% (w/v).

-

Add photoinitiator (e.g., LAP) to 0.05% (w/v).

-

-

Add Functional Linker:

-

Add Azido-PEG4-Acrylate to the solution.

-

Target Concentration: Typically 0.5 mM to 5 mM .

-

Note: Higher concentrations increase ligand density but may alter bulk mechanical properties if >10 mM.

-

-

Filtration (Sterilization):

-

Filter the mixture through a 0.22 µm syringe filter if using for cell culture.

-

-

Casting & Polymerization:

-

Pipette solution into molds (e.g., PDMS wells or cut syringe tips).

-

Expose to UV/Visible light (wavelength depends on initiator, e.g., 365nm or 405nm) for 2–5 minutes.

-

-

Wash Step (Critical):

-

Wash the cured hydrogels 3x with sterile PBS (15 mins each) to remove unreacted monomer and photoinitiator.

-

Result: The hydrogel now contains covalently tethered azide groups distributed throughout the matrix.

-

Protocol B: Post-Gelation SPAAC Functionalization

Objective: To attach a DBCO-labeled peptide (e.g., DBCO-RGD) to the azide-gel.

Reagents:

-

Azide-Functionalized Hydrogels (from Protocol A)

-

DBCO-Ligand (peptide, protein, or fluorophore)

-

Reaction Buffer: PBS + 0.1% BSA (to prevent non-specific adsorption)

Procedure:

-

Equilibration:

-

Transfer hydrogels to a multi-well plate. Cover with Reaction Buffer.

-

-

Reaction Setup:

-

Prepare the DBCO-Ligand solution in Reaction Buffer.

-

Stoichiometry: Use a 1.5x to 2x molar excess of DBCO relative to the estimated surface-accessible azides if rapid saturation is needed. For bulk modification, diffusion is the rate-limiting step; allow longer times.

-

Typical Concentration: 10 µM – 100 µM of DBCO-Ligand.

-

-

Incubation:

-

Add DBCO solution to the hydrogels.

-

Incubate at 37°C for 1 to 4 hours (or 4°C overnight for proteins sensitive to heat).

-

No Catalyst Required.[1][]

-

-

Quenching & Washing:

-

Remove the reaction solution.

-

Wash gels 3x with PBS (30 mins each) to diffuse out unbound ligand.

-

Optional: If unreacted azides must be quenched, incubate with excess free DBCO-Acid or BCN-Alcohol (though usually unnecessary for biological applications).

-

Validation & Troubleshooting

Self-Validating the System

Before committing precious biological samples, validate the click efficiency using a fluorophore.

-

The "Traffic Light" Control:

-

Negative Control: PEGDA gel without Azido-PEG4-Acrylate + DBCO-Cy5. (Should be dark).

-

Positive Control: PEGDA gel with Azido-PEG4-Acrylate + DBCO-Cy5. (Should be fluorescent).

-

Specificity Check: Pre-incubate Azide-gel with excess free DBCO (non-fluorescent) before adding DBCO-Cy5. (Should be dark/blocked).

-

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Steric hindrance or diffusion limits. | Increase incubation time (up to 24h). Ensure PEG4 linker is used (not PEG0). |

| High Background | Physical entrapment of DBCO ligand. | DBCO is hydrophobic. Add 5% DMSO during reaction or wash with PBS + 0.1% Tween-20. |

| Incomplete Gelation | Oxygen inhibition of acrylate. | Degas buffers or perform polymerization in an argon/nitrogen atmosphere. |

| Precipitation | DBCO insolubility. | Dissolve DBCO stock in DMSO before diluting into aqueous buffer. Keep DMSO < 0.5% for live cells. |

Optimization for Cell Culture

When encapsulating cells during gelation (Phase 1), ensure the Azido-PEG4-Acrylate is sterile. The SPAAC reaction (Phase 2) can then be performed on the cell-laden gel to introduce cues dynamically.

-

Cytotoxicity: Azides and DBCO are generally non-toxic at standard concentrations (< 100 µM).

-

Media Compatibility: SPAAC works in full serum media, but serum proteins (albumin) may bind hydrophobic DBCO. It is cleaner to perform the click step in serum-free media or PBS for 30-60 mins, then return to growth media.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.

-

Jiang, X., et al. (2014). Recent applications of click chemistry in polymer-based drug delivery systems. Polymers, 6(9), 2437-2463.

-

DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible click-based hydrogels with dynamically tunable properties through orthogonal photocleavage and photocoupling reactions. Nature Chemistry, 3(12), 925–931.

-

BroadPharm. Azido-PEG4-Acrylate Product Data & Protocols.

-

Click Chemistry Tools. SPAAC Reaction Protocol and Technical Guide.

Sources

Application Notes & Protocols for Azido-PEG4-Acrylate Michael Addition

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the Michael addition reaction using Azido-PEG4-Acrylate. This heterobifunctional linker is a cornerstone in modern bioconjugation, offering a unique combination of an azide handle for "click chemistry" and an acrylate group for conjugate addition.[1][2] This document delves into the core principles of the Michael addition, explores various catalytic systems, and presents step-by-step methodologies to empower researchers to leverage this powerful reaction for applications ranging from PEGylation of biologics to the synthesis of advanced hydrogel matrices.[3][4]

Introduction: The Versatility of Azido-PEG4-Acrylate

In the landscape of bioconjugation and materials science, precision and efficiency are paramount. Azido-PEG4-Acrylate has emerged as a powerful tool, providing a reliable bridge between different molecular entities. It is a heterobifunctional crosslinker characterized by two distinct reactive termini separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[2]

-

The Azide Group (N₃): This moiety serves as a bio-orthogonal handle for one of the most efficient and specific ligation reactions in chemistry: the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][5]

-

The Acrylate Group: As an α,β-unsaturated carbonyl, the acrylate group is an excellent Michael acceptor, enabling covalent bond formation with a wide range of nucleophiles through a 1,4-conjugate addition mechanism known as the Michael addition.[2]

-

The PEG4 Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can decrease the immunogenicity of attached biologics, improving their pharmacokinetic profiles.[5][6]

This application note will focus exclusively on the chemistry of the acrylate moiety, providing the foundational knowledge and practical protocols for executing successful Michael addition reactions.

Core Principles of the Michael Addition Reaction

The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. It involves the 1,4-addition of a nucleophile, known as the Michael donor , to an α,β-unsaturated carbonyl compound, the Michael acceptor .[7] In the context of Azido-PEG4-Acrylate, the acrylate functionality is the electrophilic Michael acceptor.

The most relevant Michael donors in bioconjugation are soft nucleophiles, primarily:

-

Thiols: The sulfhydryl group of cysteine residues in proteins and peptides is an excellent nucleophile for Michael addition.

-

Amines: The primary amines of lysine residues and the N-terminus of proteins can also act as Michael donors, although their reactivity is generally lower than thiols.[8]

The reaction proceeds via the nucleophilic attack at the β-carbon of the acrylate, leading to the formation of a stable thioether or amine linkage.

Caption: General mechanism of the Michael addition reaction.

Catalytic Systems: Tailoring Reaction Conditions for Success

The efficiency and rate of the Michael addition to acrylates can be dramatically influenced by the choice of catalyst. The selection of a catalytic system depends on the nature of the nucleophile, the desired reaction time, and the chemical sensitivity of the substrates involved.

Base-Catalyzed Thiol-Michael Addition

This is the traditional and most widely used method for thiol-acrylate conjugation. The mechanism relies on a base to deprotonate the thiol (R-SH) to form the highly nucleophilic thiolate anion (R-S⁻), which then rapidly attacks the acrylate.[3][9]

-

Mechanism: The reaction is initiated by the formation of the thiolate, which is the rate-determining step in many cases.

-

Catalysts: A variety of bases can be employed.

-

Organic Amines: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used in organic solvents.[10][11]

-

Hydroxides: In aqueous media, maintaining a slightly basic pH (7.2-8.5) with buffers or the addition of NaOH is sufficient to catalyze the reaction.[9]

-

-

Causality Behind Choices: A pH between 7.2 and 8.0 is often optimal for conjugating to proteins. This range is high enough to generate a sufficient concentration of the reactive thiolate anion without promoting significant side reactions like disulfide bond formation (which becomes more prevalent at higher pH) or hydrolysis of the acrylate.[11] The reaction is typically performed at room temperature to preserve the integrity of sensitive biomolecules.

Nucleophile-Catalyzed Michael Addition

More potent nucleophiles, such as phosphines and certain amines, can act as highly efficient catalysts, operating through a distinct mechanism to accelerate the reaction, often dramatically.[12][13]

A. Amine Catalysis Primary and tertiary amines can serve as effective catalysts for the thiol-Michael addition.[14] While these reactions may take several hours to reach completion, they offer a reliable method under mild conditions.[13][14]

B. Phosphine Catalysis Phosphines are exceptionally potent catalysts for Michael additions. Water-soluble phosphines like tris(2-carboxyethyl)phosphine (TCEP) are particularly valuable in bioconjugation.

-

Mechanism: The phosphine first adds to the acrylate to form a phosphonium enolate intermediate. This highly reactive intermediate is then readily attacked by the thiol.[15]

-

Key Advantages:

-

Speed: Phosphine-catalyzed reactions are remarkably fast, often achieving complete conversion in minutes.[13][14]

-

Dual Function of TCEP: TCEP is not only a catalyst but also a potent reducing agent, which is essential for preventing disulfide bond formation and ensuring that cysteine residues are in their reduced, thiol-reactive state.[16]

-

-

Critical Parameters:

The Aza-Michael Addition

This reaction involves the direct addition of a primary or secondary amine as the Michael donor.[8] Compared to the thiol-Michael addition, the aza-Michael reaction is generally slower.[17] Reaction conditions often require optimization:

-

Solvents: The reaction can be run neat or in various polar solvents like methanol, DMSO, or THF.[16]

-

Temperature: While some reactions proceed at room temperature, elevated temperatures (e.g., 60-65°C) or microwave irradiation can significantly reduce reaction times from days to hours.[17]

-

Applications: This approach is highly effective for creating hydrogels, for example, by crosslinking multi-arm PEG-acrylates with ammonia or diamines.[4]

Comparative Summary of Catalytic Systems

The following table provides a comparative overview to guide the selection of the most appropriate catalytic system for your application.

| Parameter | Base-Catalyzed (Thiol) | Amine-Catalyzed (Thiol) | Phosphine-Catalyzed (Thiol) | Aza-Michael (Amine) |

| Reaction Time | 1 - 24 hours | Several hours[14] | < 30 minutes[13] | 2 hours - 5 days[17] |

| Typical Catalysts | TEA, DIPEA, pH 7.2-8.5[9][11] | n-pentylamine, TEA[13] | TCEP, DMPP[13][14] | Often catalyst-free; heat[17] |

| Optimal pH | 7.2 - 8.5 | Neutral to slightly basic | > 8.0 (for TCEP in water)[14] | Broad range, often basic |

| Common Solvents | PBS, Borate Buffer, DCM, DMF | DMF, DMSO, Water | Aqueous Buffers (pH > 8) | MeOH, DMSO, Neat[16] |

| Key Advantages | Simple, well-established, mild. | Mild conditions. | Extremely rapid, TCEP reduces thiols. | Forms stable C-N bonds. |

| Limitations | Slower, potential side reactions at high pH.[11] | Slower than phosphine catalysis. | By-product formation at high catalyst loads.[14] | Generally slow, may require heat.[17] |

Detailed Experimental Protocols

The following protocols provide validated starting points for common applications. Note: Always perform small-scale optimization reactions to determine the ideal conditions for your specific molecules.

Protocol 1: Base-Catalyzed Conjugation of a Cysteine-Peptide to Azido-PEG4-Acrylate

This protocol is designed for the selective conjugation to a thiol group on a peptide or protein.[3]

1. Materials

-

Azido-PEG4-Acrylate

-

Cysteine-containing peptide or protein

-

Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in deionized water)

-

Degassed deionized water

-

Reaction vials and magnetic stirrer

2. Experimental Workflow

Caption: Workflow for peptide conjugation via Michael addition.

3. Step-by-Step Methodology

-

Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, add TCEP solution to a final concentration of 1-2 molar equivalents relative to the peptide and incubate at room temperature for 30 minutes.

-

Acrylate Preparation: Prepare a stock solution of Azido-PEG4-Acrylate (e.g., 10-20 mM) in either PBS or a minimal amount of a water-miscible co-solvent like DMSO if solubility is a concern.

-

Reaction Initiation: To the reduced peptide solution, add 1.2 to 2 molar equivalents of the Azido-PEG4-Acrylate solution. Stir the reaction mixture gently at room temperature.

-

Monitoring: Monitor the reaction progress by taking small aliquots at time points (e.g., 1, 2, 4, 8 hours) and analyzing them by LC-MS or RP-HPLC to observe the formation of the product and consumption of the starting peptide.

-

Quenching and Purification: Once the reaction is complete, quench any unreacted acrylate by adding a small molecule thiol like L-cysteine or β-mercaptoethanol (5-10 fold molar excess). Purify the resulting conjugate using an appropriate chromatographic technique.

Protocol 2: Rapid Phosphine-Catalyzed Thiol-Michael Addition

This protocol leverages the high efficiency of TCEP for rapid and clean conjugation in an aqueous system.[13]

1. Materials

-

All materials from Protocol 1

-

Sodium Bicarbonate or Borate Buffer, 0.1 M, pH 8.2

2. Step-by-Step Methodology

-

Substrate Preparation: Dissolve the cysteine-containing molecule in the pH 8.2 buffer to a concentration of 1-5 mg/mL.

-

Catalyst and Acrylate Premix: In a separate vial, combine Azido-PEG4-Acrylate (1.1 to 1.5 molar equivalents) with TCEP (0.1 to 0.3 molar equivalents). Dissolve this mixture in a small amount of the pH 8.2 buffer.

-

Reaction Initiation: Add the premixed acrylate/TCEP solution to the stirring peptide solution.

-

Reaction and Monitoring: The reaction is expected to be very fast. Stir at room temperature and begin monitoring by LC-MS or RP-HPLC after 5 minutes. Full conversion is often achieved within 30 minutes.

-

Purification: As the reaction is typically very clean and rapid, quenching may not be necessary if stoichiometric amounts are used accurately. Proceed directly to purification via SEC or RP-HPLC to remove the catalyst and any unreacted starting materials.[]

Purification and Characterization of Conjugates

Post-reaction processing is critical for obtaining a pure, well-defined product. The complexity of the reaction mixture—containing the desired product, unreacted starting materials, and catalyst—necessitates robust purification strategies.[]

-

Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the higher molecular weight PEGylated conjugate from unreacted peptide/protein, excess PEG-linker, and quenching agents.[][19]

-

Ion Exchange Chromatography (IEX): The addition of the PEG linker can shield surface charges on a protein, altering its isoelectric point. This change can be exploited by IEX to separate the conjugate from the native protein, and in some cases, even separate positional isomers.[]

-

Reverse Phase HPLC (RP-HPLC): An excellent high-resolution technique for both analytical monitoring and preparative purification of smaller peptide-PEG conjugates.[]

-

Characterization:

Conclusion

The Michael addition is a robust and versatile reaction for the functionalization of the acrylate moiety on Azido-PEG4-Acrylate. By understanding the underlying principles and carefully selecting the catalytic system—from traditional base catalysis to highly efficient phosphine-mediated reactions—researchers can achieve high-yielding conjugations under mild, biocompatible conditions. The protocols provided herein serve as a validated foundation for developing novel bioconjugates, advanced drug delivery systems, and functional biomaterials.

References

-

Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. (URL: [Link])

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (URL: [Link])

-

Recent advances in base-assisted michael addition reactions - Ask this paper. (URL: [Link])

-

Azido-PEG4-acrylate - Immunomart. (URL: [Link])

-

Michael Addition Reaction Under Green Chemistry - IJSDR. (URL: [Link])

-

Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium - MDPI. (URL: [Link])

-

Michael-type addition reaction between an acrylate group and a thiol group... - ResearchGate. (URL: [Link])

-

Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts - ResearchGate. (URL: [Link])

-

Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - NIH. (URL: [Link])

-

Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Poly(ethylene glycol)-based Hydrogels via Amine-Michael Type Addition with Tunable Stiffness and Postgelation Chemical Functionality | Chemistry of Materials - ACS Publications. (URL: [Link])

-

Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - RSC Publishing. (URL: [Link])

-

Electronically Mismatched α-Addition of Electron-Deficient Alkenes via Photoinduced Polarity Transduction | Organic Letters - ACS Publications. (URL: [Link])

-

Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters - NIH. (URL: [Link])

-

PEG–Peptide Conjugates | Biomacromolecules - ACS Publications. (URL: [Link])

-

Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - NIH. (URL: [Link])

-

Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds - ResearchGate. (URL: [Link])

-

PEGylation and purification of PEG-conjugate. (A) SDS-PAGE profile of... - ResearchGate. (URL: [Link])

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC. (URL: [Link])

-

Purification of pegylated proteins - PubMed. (URL: [Link])

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Recent Advances in Base-assisted Michael Addition Reactions | Bentham Science. (URL: [Link])

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. Azido-PEG4-acrylate - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]

- 6. precisepeg.com [precisepeg.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. hereon.de [hereon.de]

- 10. Recent Advances in Base-assisted Michael Addition Reactions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. aquila.usm.edu [aquila.usm.edu]

- 13. researchgate.net [researchgate.net]

- 14. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging Azido-PEG4-Acrylate for Advanced PROTAC Synthesis

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins of interest.[1][2] These heterobifunctional molecules consist of two key ligands—one binding to a target protein and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker.[3] The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as modulating physicochemical properties like solubility and cell permeability.[4][5]

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic versatility.[6][7][8] Azido-PEG4-Acrylate is a particularly advantageous bifunctional linker, offering a discrete PEG length that allows for precise control over the distance between the two recruited proteins. Its two distinct reactive handles, an azide and an acrylate, enable sequential, orthogonal conjugation strategies, providing a powerful tool for the modular synthesis of PROTACs.[9]

This guide provides an in-depth exploration of Azido-PEG4-Acrylate, detailing its properties and providing comprehensive protocols for its application in PROTAC synthesis.

Physicochemical Properties of Azido-PEG4-Acrylate

A clear understanding of the linker's properties is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C11H19N3O5 | [10][11] |

| Molecular Weight | 273.3 g/mol | [10][11] |

| Appearance | White or off-white powder or wax-like solid | [12] |

| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform | [12] |

| Reactive Groups | Azide (-N3), Acrylate (-CH=CH2) | [9] |

Strategic Synthesis of PROTACs with Azido-PEG4-Acrylate

The dual functionality of Azido-PEG4-Acrylate allows for a two-step conjugation process. The azide group can be selectively reacted with an alkyne-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][13][14] Subsequently, the acrylate group can undergo a Michael addition reaction with a nucleophile, such as a thiol group on a cysteine residue.[9][15][16]

This sequential approach allows for the controlled assembly of the PROTAC, first attaching the linker to one of the binding moieties (either the target protein ligand or the E3 ligase ligand) and then conjugating the second binder.

Caption: Workflow for PROTAC synthesis using Azido-PEG4-Acrylate.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of Azido-PEG4-Acrylate to an alkyne-functionalized ligand.

Materials:

-

Alkyne-functionalized ligand (e.g., for target protein or E3 ligase)

-

Azido-PEG4-Acrylate

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(hydroxypropyl)triazolylmethylamine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Degassed DMSO or a mixture of DMSO and aqueous buffer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of your alkyne-functionalized ligand in DMSO.

-

Prepare a 10 mM stock solution of Azido-PEG4-Acrylate in DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in water.[17]

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.[17]

-

Prepare a fresh 300 mM stock solution of sodium ascorbate in water.[17]

-

-

Reaction Setup:

-

Initiation and Incubation:

-

Monitoring the Reaction:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the triazole product.

-

-

Purification:

-

Upon completion, the product can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Rationale: The use of a copper(I)-stabilizing ligand like THPTA or TBTA is crucial to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state and to protect biomolecules from oxidative damage.[14][18] Sodium ascorbate acts as a reducing agent to regenerate Cu(I) in situ.[14]

Protocol 2: Michael Addition of a Thiol-Containing Moiety

This protocol details the conjugation of the acrylate group of the Ligand 1-PEG4-Acrylate conjugate with a thiol-containing ligand.

Materials:

-

Purified Ligand 1-PEG4-Acrylate conjugate

-

Thiol-containing ligand (e.g., a warhead with a cysteine-reactive handle)

-

Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 6.5-7.5

Procedure:

-

Reagent Preparation:

-

Dissolve the purified Ligand 1-PEG4-Acrylate conjugate in a minimal amount of DMSO.

-

Dissolve the thiol-containing ligand (1.5 equivalents) in the reaction buffer.

-

-

Reaction Setup:

-

Add the DMSO solution of the Ligand 1-PEG4-Acrylate conjugate to the buffered solution of the thiol-containing ligand. The final concentration of DMSO should ideally be kept below 10% (v/v).

-

Ensure the final pH of the reaction mixture is between 6.5 and 7.5.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Monitoring the Reaction:

-

Monitor the reaction progress by LC-MS to observe the formation of the final PROTAC product.

-

-

Purification and Characterization:

-

Purify the final PROTAC using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

-

Rationale: The Michael addition of a thiol to an acrylate is highly efficient and specific within a pH range of 6.5-7.5.[20] At this pH, the thiol group is sufficiently nucleophilic to attack the β-carbon of the acrylate, while minimizing side reactions with other nucleophilic groups like amines.[16][20]

Caption: Key chemical reactions in the PROTAC synthesis.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in CuAAC reaction | - Inactive copper catalyst (oxidized to Cu(II))- Insufficient reducing agent- Low purity of starting materials | - Use fresh sodium ascorbate solution.- Ensure the reaction is protected from oxygen.- Increase the concentration of the stabilizing ligand.- Verify the purity of the alkyne and azide reagents. |

| Side products in Michael addition | - Reaction pH is too high, leading to reaction with amines.- Hydrolysis of the acrylate group. | - Maintain the reaction pH strictly between 6.5 and 7.5.- Use freshly prepared buffers.- Monitor the reaction closely to avoid prolonged reaction times. |

| Difficulty in purification | - Poor separation of product from starting materials or byproducts. | - Optimize the HPLC gradient.- Consider using a different stationary phase for the HPLC column. |

Conclusion

Azido-PEG4-Acrylate is a versatile and powerful tool for the modular synthesis of PROTACs. Its well-defined length and orthogonal reactive handles enable a controlled and efficient assembly process. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can effectively leverage this linker to construct novel PROTACs for targeted protein degradation, accelerating the development of new therapeutics.

References

-

Azido-PEG4-acrylate - Immunomart. (n.d.). Retrieved February 7, 2026, from [Link]

-

Data-driven approach to identify PROTAC targets - D4 Pharma. (2021, July 23). Retrieved February 7, 2026, from [Link]

-

Azido-PEG4-acrylate - Glyco MindSynth. (n.d.). Retrieved February 7, 2026, from [Link]

-

PROTAC PEG Linkers - JenKem Technology USA. (2024, July 30). Retrieved February 7, 2026, from [Link]

-

Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (2024, January 10). Retrieved February 7, 2026, from [Link]

-

Azido-PEG4-Acrylate | C11H19N3O5 | CID 77078233 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved February 7, 2026, from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

-

Click Chemistry Protocols. (n.d.). Retrieved February 7, 2026, from [Link]

-

Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. (2025, September 14). Retrieved February 7, 2026, from [Link]

-

Click Chemistry Conjugations - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - NIH. (2022, July 13). Retrieved February 7, 2026, from [Link]

-

Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

-

Conjugation Based on Click Chemistry - Creative Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

-

Linkers in PROTACs - Precise PEG. (n.d.). Retrieved February 7, 2026, from [Link]

-

DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity - YouTube. (2024, May 14). Retrieved February 7, 2026, from [Link]

-

Michael addition reaction with amino acids in living organism. (A)... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (n.d.). Retrieved February 7, 2026, from [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23). Retrieved February 7, 2026, from [Link]

-

Michael Reactions of Proteins | 15 | v5 | Handbook of Biochemistry and - Taylor & Francis eBooks. (n.d.). Retrieved February 7, 2026, from [Link]

-

CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation - Books. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. d4-pharma.com [d4-pharma.com]

- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. precisepeg.com [precisepeg.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. nbinno.com [nbinno.com]

- 8. biochempeg.com [biochempeg.com]

- 9. Azido-PEG4-acrylate - Immunomart [immunomart.com]

- 10. glycomindsynth.com [glycomindsynth.com]

- 11. Azido-PEG4-Acrylate | C11H19N3O5 | CID 77078233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. creativepegworks.com [creativepegworks.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. broadpharm.com [broadpharm.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. confluore.com.cn [confluore.com.cn]

- 18. jenabioscience.com [jenabioscience.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. books.rsc.org [books.rsc.org]

Application Note: Site-Specific Peptide Labeling with Azido-PEG4-Acrylate

Abstract

This guide details the methodology for functionalizing cysteine-containing peptides with Azido-PEG4-Acrylate . Unlike traditional maleimide linkers, acrylates offer a stable thioether linkage via the Thiol-Michael addition pathway, resistant to retro-Michael exchange. The incorporated azide moiety serves as a bioorthogonal handle for downstream conjugation via Copper-Free Click Chemistry (SPAAC) or CuAAC. This protocol is optimized for high-purity yield, preserving peptide bioactivity through a pH-controlled, aqueous-compatible workflow.

Strategic Selection: Why Azido-PEG4-Acrylate?

In peptide engineering, the choice of linker defines the stability and solubility of the final conjugate. Azido-PEG4-Acrylate is selected for three specific mechanistic advantages:

-

Irreversible Conjugation (The Acrylate Advantage): While maleimides are kinetically faster, they are prone to retro-Michael addition (hydrolysis) in plasma, leading to linker loss. Acrylates form a stable thioether bond that does not undergo ring-opening hydrolysis, ensuring long-term conjugate stability [1].

-

Solubility Engineering (The PEG4 Spacer): Peptides, particularly hydrophobic sequences, are prone to aggregation. The tetra-ethylene glycol (PEG4) spacer provides essential hydrophilicity, improving the hydrodynamic radius and solubility of the labeled peptide in aqueous buffers [2].

-

Bioorthogonal Versatility: The terminal azide (-N3) is chemically inert to biological functional groups (amines, carboxylic acids) but reacts highly specifically with alkynes, enabling "Click" conjugation to fluorophores, surfaces, or drug payloads [3].

Chemical Basis & Workflow[1]

The labeling process relies on two sequential, orthogonal reactions. First, a Thiol-Michael Addition occurs between the peptide's cysteine thiol and the linker's acrylate group. Second, the Azide-Alkyne Cycloaddition (Click Chemistry) couples the peptide to the target.

Visual Workflow

Figure 1: End-to-end workflow for converting a native cysteine-peptide into a click-ready azide conjugate.